molecular formula C10H10ClNO3 B1357214 3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid CAS No. 73877-03-9

3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1357214
CAS No.: 73877-03-9
M. Wt: 227.64 g/mol
InChI Key: TUKUCIWNZGJPRL-UHFFFAOYSA-N
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Description

The compound “3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H10ClNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClNO3/c1-6-2-3-7(4-8(6)11)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) and the InChI key is TUKUCIWNZGJPRL-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 227.65 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The study by Cheung and Shoolingin‐Jordan (1997) discusses the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to a cyclic stabilized form, highlighting the chemical transformations and stability of related compounds Cheung & Shoolingin‐Jordan, 1997.
  • Mickevičienė et al. (2015) explored the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives, demonstrating the potential bioactivity of compounds with similar structures Mickevičienė et al., 2015.

Application in Material Science

  • Kreß et al. (2012) investigated the synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls, indicative of the potential application of similar structures in liquid crystal technology Kreß et al., 2012.

Biological Activity

  • The synthesis of derivatives and their evaluation for antimicrobial activity, as discussed by Mickevičienė et al. (2015), suggests potential applications in developing new antimicrobial agents Mickevičienė et al., 2015.

Synthetic Methodologies

  • The work by Pokhodylo et al. (2010) on the synthesis of heterocycles with a cyclopropyl substituent using methyl 3-cyclopropyl-3-oxopropanoate showcases the synthetic versatility of related compounds, potentially applicable in medicinal chemistry and drug design Pokhodylo et al., 2010.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, where it acts as an inhibitor. This inhibition prevents the formation of prostaglandins, which are involved in inflammation and pain pathways . Additionally, this compound has been shown to interact with pantothenate kinase, an enzyme involved in coenzyme A biosynthesis . These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of COX enzymes leads to reduced prostaglandin synthesis, which in turn affects inflammatory responses in cells . Furthermore, this compound has been observed to alter gene expression profiles related to inflammation and cell proliferation . These cellular effects underscore its potential therapeutic benefits in treating inflammatory conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is a key mechanism underlying its anti-inflammatory and analgesic properties. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against COX enzymes . Prolonged exposure to this compound may lead to gradual degradation, affecting its efficacy . Long-term studies have shown that the compound can sustain its anti-inflammatory effects, although potential adaptive responses in cells may occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . Higher doses may lead to toxicity and adverse reactions, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and minimize potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as COX and pantothenate kinase . The compound’s inhibition of COX enzymes affects the metabolic flux of arachidonic acid, reducing the production of prostaglandins . Additionally, its interaction with pantothenate kinase may influence coenzyme A biosynthesis, impacting cellular metabolism . These metabolic pathways are crucial for understanding the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may aid in its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other target biomolecules . Post-translational modifications and targeting signals may further direct its localization to specific organelles or compartments . These localization patterns are important for understanding the compound’s precise mechanisms of action.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6-2-3-7(4-8(6)11)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKUCIWNZGJPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586146
Record name 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73877-03-9
Record name 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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